2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione
Overview
Description
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione is a chemical compound that belongs to the class of isoquinolinediones This compound features a 3-chlorobenzyl group attached to the isoquinolinedione core, which is a bicyclic structure consisting of a benzene ring fused to a quinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isoquinolinedione core, which can be derived from isoquinoline through oxidation reactions.
Chlorobenzylation: The 3-chlorobenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of isoquinolinedione with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorobenzyl group can participate in further substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activity.
Reduction: Hydroquinone derivatives that may exhibit different chemical properties.
Substitution: Various substituted isoquinolinediones with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromobenzyl)-1,3(2H,4H)-isoquinolinedione: Similar structure with a bromine atom instead of chlorine.
2-(3-methylbenzyl)-1,3(2H,4H)-isoquinolinedione: Features a methyl group instead of chlorine.
2-(3-fluorobenzyl)-1,3(2H,4H)-isoquinolinedione: Contains a fluorine atom in place of chlorine.
Uniqueness
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-3-4-11(8-13)10-18-15(19)9-12-5-1-2-7-14(12)16(18)20/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMSJCFWLKFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324394 | |
Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
341965-94-4 | |
Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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